N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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Overview
Description
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and dimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Indole derivatives are known to interact with their targets and cause changes that can result in various biological activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of an indole derivative’s action can vary depending on the specific compound and its biological activity. For example, some indole derivatives have been shown to have inhibitory activity against certain viruses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. Specific details would depend on the particular compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methylindole in the presence of a base to form an intermediate, which is then reacted with 2-aminopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
- N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-3-amine
- N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-4-amine
Uniqueness
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJFFKHQLTZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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